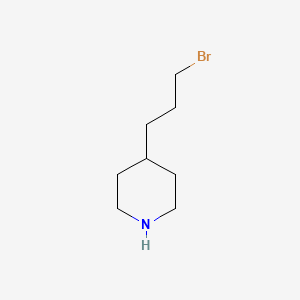

4-(3-Bromopropyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16BrN |

|---|---|

Molecular Weight |

206.12 g/mol |

IUPAC Name |

4-(3-bromopropyl)piperidine |

InChI |

InChI=1S/C8H16BrN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2 |

InChI Key |

IHYMCTIXQNLMME-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 3 Bromopropyl Piperidine

Direct Synthesis Pathways to 4-(3-Bromopropyl)piperidine

The direct synthesis of this compound can be achieved through two principal routes: nucleophilic alkylation of piperidine (B6355638) precursors and bromination of hydroxypropylpiperidine derivatives.

Nucleophilic Alkylation Approaches utilizing Piperidine Precursors and Dibromopropanes

A primary and widely employed method for the synthesis of this compound and its N-substituted analogs involves the nucleophilic substitution reaction between a piperidine derivative and 1,3-dibromopropane (B121459). In this SN2 reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing a bromide ion.

This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby preventing the protonation of the piperidine nitrogen and promoting the forward reaction. Common bases used for this purpose include inorganic bases like potassium carbonate or potassium hydroxide (B78521). prepchem.com The choice of solvent is also crucial, with polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) being frequently utilized to facilitate the reaction.

For instance, a synthesis of a derivative, 4-(3-Bromopropyl)-1-piperidinylindan, involves the reaction of 4-hydroxy-1-piperidinylindan (B8377809) with 1,3-dibromopropane in the presence of potassium hydroxide and a phase transfer catalyst, tetrabutylammonium (B224687) chloride. prepchem.com This reaction proceeds at room temperature under a nitrogen atmosphere. prepchem.com Similarly, the synthesis of 1-(3-bromopropyl)pyrrolidine (B37976) hydrobromide, a related compound, is achieved by reacting pyrrolidine (B122466) with 1,3-dibromopropane under basic conditions at elevated temperatures.

A key challenge in this approach is controlling the selectivity of the alkylation. Since piperidine has a secondary amine, there is a possibility of dialkylation, leading to the formation of a quaternary ammonium (B1175870) salt. researchgate.net To favor monoalkylation, a slow addition of the alkylating agent (1,3-dibromopropane) to an excess of the piperidine precursor is often recommended. researchgate.net

Bromination Reactions involving Hydroxypropylpiperidine Derivatives

An alternative strategy for the synthesis of this compound involves the bromination of a precursor alcohol, specifically 4-(3-hydroxypropyl)piperidine. This transformation can be achieved using various brominating agents.

One common method employs a combination of triphenylphosphine (B44618) (PPh₃) and bromine (Br₂) or another bromine source like carbon tetrabromide (CBr₄). For example, the synthesis of tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate is accomplished through the bromination of the corresponding propanol (B110389) precursor using triphenylphosphine and bromine. vulcanchem.com Another general procedure for the synthesis of alkyl bromides from alcohols involves using triphenylphosphine and imidazole (B134444) in anhydrous dichloromethane (B109758) (DCM), followed by the slow addition of bromine at 0 °C. rsc.org The reaction mixture is then stirred and allowed to warm to room temperature. rsc.org

These methods offer a reliable way to convert the hydroxyl group into a bromine atom, providing a direct route to the desired bromopropylpiperidine structure.

Precursors and Reagent Systems Employed in the Synthesis of this compound

The synthesis of this compound relies on a specific set of precursors and reagents. The selection of these materials is critical for the success of the synthesis, influencing both the reaction pathway and the final yield.

Table 1: Key Precursors and Reagents

| Role in Synthesis | Chemical Name | Molecular Formula |

| Piperidine Source | Piperidine | C₅H₁₁N |

| Piperidine Source | 4-(3-Hydroxypropyl)piperidine | C₈H₁₇NO |

| Alkylating/Bromine Source | 1,3-Dibromopropane | C₃H₆Br₂ |

| Brominating Agent | Bromine | Br₂ |

| Brominating Agent | Triphenylphosphine | C₁₈H₁₅P |

| Base | Potassium Carbonate | K₂CO₃ |

| Base | Potassium Hydroxide | KOH |

| Base | N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N |

| Solvent | Acetonitrile | C₂H₃N |

| Solvent | Dimethylformamide (DMF) | C₃H₇NO |

| Solvent | Dichloromethane (DCM) | CH₂Cl₂ |

| Protective Group | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | C₁₀H₁₈O₅ |

| Protective Group | Benzyl (B1604629) chloroformate (Cbz-Cl) | C₈H₇ClO₂ |

The primary precursors are either a piperidine derivative, which undergoes nucleophilic alkylation, or a hydroxypropylpiperidine derivative, which is subjected to bromination. prepchem.comvulcanchem.com In the alkylation route, 1,3-dibromopropane serves as the key reagent, providing the three-carbon chain with a terminal bromine atom. prepchem.com For the bromination of 4-(3-hydroxypropyl)piperidine, reagents such as triphenylphosphine and bromine are essential. vulcanchem.comrsc.org

The reaction environment is controlled by the choice of base and solvent. Bases like potassium carbonate, potassium hydroxide, or N,N-diisopropylethylamine (DIPEA) are used to neutralize acidic byproducts and drive the reaction forward. prepchem.comnih.gov Polar aprotic solvents like acetonitrile, DMF, and DCM are commonly employed to dissolve the reactants and facilitate the desired chemical transformations. rsc.org

Protective Group Strategies in Synthetic Sequences for Piperidine Nitrogen

In many synthetic applications, it is necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. This is achieved through the use of protecting groups. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. organic-chemistry.org

The most common protecting groups for the piperidine nitrogen in the context of this compound synthesis are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. nih.govmdpi.com

The Boc group is typically introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc₂O). mdpi.com This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane. nih.govmdpi.com The use of the Boc group is exemplified in the synthesis of 1-Boc-4-(3-bromopropyl)piperidine, which serves as a key intermediate for creating more complex molecules. lookchem.com

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl). It is stable to many reagents but can be removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium formate. nih.gov

The use of these protecting groups allows for selective reactions at other parts of the molecule without affecting the piperidine nitrogen. For example, in a multi-step synthesis, the piperidine nitrogen can be protected, followed by modification of the side chain, and finally, deprotection to yield the desired product. nih.govmdpi.com This strategy is crucial for the synthesis of complex pharmaceutical compounds where precise control over the reactivity of different functional groups is essential.

Optimization of Reaction Conditions, Selectivity, and Yields in this compound Synthesis

Optimizing reaction conditions is paramount to maximize the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometry of the reactants.

In nucleophilic alkylation reactions, controlling the stoichiometry is crucial to prevent dialkylation. researchgate.net Using an excess of the piperidine precursor relative to 1,3-dibromopropane can favor the formation of the desired mono-alkylated product. The slow addition of the dibromopropane (B1216051) is also a common strategy to maintain a low concentration of the alkylating agent throughout the reaction, further minimizing the risk of over-alkylation. researchgate.net

Temperature also plays a significant role. While some alkylations can be performed at room temperature, others may require elevated temperatures (reflux conditions) to proceed at a reasonable rate. prepchem.com The progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. rsc.org

In the bromination of hydroxypropylpiperidine derivatives, the reaction temperature is often carefully controlled. For instance, the addition of bromine is typically carried out at 0 °C to manage the exothermic nature of the reaction and improve selectivity. rsc.org

The choice of base and solvent can also impact the yield. Stronger bases may lead to faster reaction rates but could also promote side reactions. The solvent system is chosen to ensure adequate solubility of all reactants and to facilitate the desired reaction pathway.

By carefully optimizing these conditions, chemists can significantly improve the efficiency of the synthesis, leading to higher yields of the target compound, this compound, and minimizing the formation of impurities.

Role of 4 3 Bromopropyl Piperidine As a Versatile Synthetic Building Block

Construction of Advanced Piperidine-Containing Derivatives

The bifunctional nature of 4-(3-bromopropyl)piperidine makes it an ideal starting material for the synthesis of diverse piperidine-containing derivatives. Both the piperidine (B6355638) nitrogen and the bromopropyl side chain can be selectively functionalized to introduce a variety of substituents and build more complex molecules.

Alkylation and Arylation Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is readily susceptible to alkylation and arylation reactions. This allows for the introduction of a wide array of substituents, significantly influencing the properties of the final molecule. Standard alkylation procedures often involve reacting this compound with alkyl halides (such as methyl iodide, ethyl bromide, or isopropyl bromide) in the presence of a base like potassium carbonate in a solvent such as anhydrous acetonitrile (B52724) or dimethylformamide (DMF). acs.orgresearchgate.net The slow addition of the alkyl halide is often recommended to favor monoalkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

Reductive amination is another common strategy. For instance, the N-(4-hydroxybenzyl)piperidine ester can be synthesized by reacting the corresponding N-norester with 4-hydroxybenzaldehyde (B117250) in the presence of sodium cyanoborohydride. acs.org These N-substitutions are crucial in medicinal chemistry, as they can modulate a compound's affinity and selectivity for biological targets. nih.gov

Functionalization and Derivatization of the Bromopropyl Side Chain

The bromine atom on the propyl side chain serves as an excellent leaving group, enabling a variety of nucleophilic substitution reactions. This allows for the attachment of different functional groups and the extension of the carbon chain. For example, the bromopropyl group can react with amines, phenols, and other nucleophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds. nih.govunict.it

In the synthesis of CXCR4 antagonists, the bromopropyl side chain of a protected piperidine derivative is reacted with a secondary amine to form a tertiary amine, a key structural motif for biological activity. google.com Similarly, in the development of NLRP3 inflammasome inhibitors, a protected form of this compound is used to alkylate a benzimidazol-2-one (B1210169) derivative. mdpi.com

Formation of Linkers and Spacers in Complex Molecular Architectures

The dual reactivity of this compound makes it an effective linker or spacer molecule to connect different molecular fragments. The piperidine ring can be attached to one part of a molecule, while the bromopropyl chain is used to connect to another, creating a bridge between them. This is particularly useful in the design of bivalent ligands or molecules where a specific distance between two pharmacophores is required for optimal activity. nih.govtum.de

For example, in the synthesis of multi-target ligands for dopamine (B1211576) and serotonin (B10506) receptors, a derivative of this compound is used to link a piperazine (B1678402) scaffold to an indazole moiety. nih.gov The length and flexibility of the propyl chain can be critical for achieving the desired biological effect.

Integration into Polycyclic and Fused Ring Systems

The reactivity of this compound allows for its incorporation into more rigid and complex polycyclic and fused ring systems. Through intramolecular cyclization reactions, the bromopropyl side chain can react with the piperidine nitrogen or a substituent attached to it, leading to the formation of bicyclic structures. nih.govresearchgate.net For instance, a transannular cyclization strategy has been employed to create halicyclamine-type polycyclic scaffolds, demonstrating the potential for complex ring construction. mdpi.com

Furthermore, the piperidine ring itself can be a part of a larger fused system. The functional groups introduced via the bromopropyl chain can participate in subsequent cyclization reactions to build additional rings onto the initial piperidine core. This approach is valuable in natural product synthesis and the creation of novel chemical scaffolds. rsc.org

Applications in the Synthesis of Scaffolds for Chemical Biology Research

The versatility of this compound has made it a key component in the synthesis of various molecular probes and ligands for studying biological systems.

Design and Synthesis of Receptor Ligands (e.g., CXCR4, Sigma, Dopamine Receptors)

CXCR4 Receptors: this compound derivatives are integral to the synthesis of antagonists for the CXCR4 receptor, a G-protein coupled receptor involved in cancer and inflammation. nih.govgoogle.com In these syntheses, the piperidine moiety often serves as a key component of the side chain that interacts with the receptor. nih.gov The synthesis typically involves the alkylation of a core scaffold with a protected this compound derivative. nih.gov

Sigma Receptors: This building block is also utilized in the development of ligands for sigma receptors, which are implicated in various central nervous system disorders. unict.itnih.govresearchgate.netacs.org The piperidine nitrogen is often alkylated with various groups to explore the structure-activity relationships and optimize binding affinity and selectivity for sigma-1 and sigma-2 receptor subtypes. nih.govunict.itacs.org

Dopamine Receptors: In the quest for novel treatments for conditions like glioblastoma and schizophrenia, this compound analogs are used to synthesize potent and selective dopamine D4 receptor antagonists. nih.govmdpi.com The distance between the piperidine nitrogen and another pharmacophoric feature, modulated by the propyl linker, is critical for achieving high affinity and selectivity. mdpi.com

Development of Enzyme Inhibitors (e.g., Lysine (B10760008) Methyltransferase Inhibitors)

The deliberate modification of proteins through small molecules is a cornerstone of modern drug discovery, and this compound serves as a key component in the synthesis of potent and selective enzyme inhibitors. Its role is particularly notable in the development of epigenetic modulators, such as inhibitors of lysine methyltransferases (KMTs). rsc.org KMTs are crucial enzymes that regulate gene expression by methylating lysine residues on histone proteins and other substrates; their dysregulation is linked to diseases like cancer and inflammatory disorders. rsc.orgnih.gov

The synthesis of KMT inhibitors often involves constructing molecules that can occupy the substrate or cofactor binding sites of the enzyme. The 3-bromopropyl group of this compound acts as a reactive electrophile, enabling chemists to link the piperidine ring to a larger molecular scaffold via N-alkylation or other nucleophilic substitution reactions. This strategy allows the piperidine group to be positioned precisely within an inhibitor's structure to interact with specific amino acid residues in the enzyme's active site.

A salient example is found in the synthesis of EPZ004777, an inhibitor of the KMT DOT1L, which is implicated in mixed-lineage leukemia. In a reported synthetic route, a key step involves the N-alkylation of a complex amine intermediate with a reagent bearing the bromopropyl moiety, ultimately incorporating a piperidine-like structure into the final molecule. nih.gov This demonstrates the practical application of the bromopropyl group as a reliable linker for building sophisticated enzyme inhibitors.

Table 1: Application in Enzyme Inhibitor Synthesis

| Target Enzyme | Inhibitor Class | Synthetic Role of Bromopropyl-Heterocycle Motif | Reference |

| DOT1L (KMT) | Leukemia Treatment | Used in the N-alkylation step to introduce a cyclic amine moiety into the inhibitor scaffold EPZ004777. nih.gov | nih.gov |

| Lysine Methyltransferases (general) | Epigenetic Modulators | The bromopropyl group serves as a linker to attach the piperidine ring, a common pharmacophore, to various inhibitor backbones. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

Preparation of Modulators for Inflammasome Pathways (e.g., NLRP3 Inhibitors)

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system, and their aberrant activation can drive a host of inflammatory diseases. nih.govfrontiersin.org The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, in particular, has emerged as a major therapeutic target. nih.govmdpi.com The development of small-molecule NLRP3 inhibitors is an intense area of research, and this compound is an ideal starting material for creating such modulators.

Many potent NLRP3 inhibitors feature a central piperidine ring. For instance, research into a class of inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold highlights the importance of this heterocycle. mdpi.comresearchgate.net In the synthesis of these molecules, a building block like this compound would allow for the direct attachment of the piperidine core to other fragments of the molecule. By reacting the bromopropyl group with a nucleophile (such as a phenol (B47542) or an amine) on the benzimidazolone part, the entire piperidinylpropyl moiety can be installed. This synthetic strategy was employed to create a series of compounds where the linker and substituents were varied to optimize activity against IL-1β release and NLRP3-dependent pyroptosis. mdpi.com

The ability to use this compound to systematically introduce the piperidine ring connected by a three-carbon chain provides a straightforward method for exploring how this specific structural element influences binding and inhibitory activity at the NLRP3 protein complex. mdpi.comresearchgate.net

Synthesis of Analogs for Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. The defined structure of this compound, with its reactive handle and conformationally restricted ring, makes it an excellent tool for systematic SAR exploration. nih.govdndi.org

Chemists can use this building block to introduce the 4-propylpiperidine (B1584061) motif into a lead compound and study its effect on potency, selectivity, and pharmacokinetic properties. The propyl linker allows the piperidine ring to be positioned at a specific distance and orientation relative to the rest of the molecule, while the piperidine itself can engage in crucial interactions with the biological target.

For example, in the development of inhibitors for the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, researchers have explored various heterocyclic linkers to connect different parts of a lead molecule. frontiersin.org Introducing a piperidine linker via a precursor like this compound allows for the evaluation of its contribution to anti-parasitic activity compared to other linkers. frontiersin.org Such studies have revealed that while introducing a piperidine can be a valid strategy, its substitution pattern is critical for potency. frontiersin.org This systematic modification is key to refining a pharmacophore and optimizing a drug candidate. The use of this building block enables the synthesis of a library of analogs where the piperidine can be compared against acyclic amines or other heterocycles, providing a clear understanding of the structural requirements for activity. dndi.org

Table 2: Utility in SAR Studies

| Biological Target | Molecular Class | Role of this compound | Key Finding from SAR | Reference |

| Trypanosoma cruzi | Phenylpyrazolones | Introduction of a piperidine linker between molecular fragments. | The piperidine linker offered new derivatization points, with substituted piperidines showing varied activity. frontiersin.org | frontiersin.org |

| Monoamine Transporters | Piperidine derivatives | Serves as a scaffold for building analogs to probe transporter selectivity. | Stereochemistry and substitution on the piperidine ring critically affect selectivity for dopamine, norepinephrine, and serotonin transporters. nih.gov | nih.gov |

| Kv1.3 Potassium Channel | Diphenoxylate-based blockers | Precursor for synthesizing truncated or modified analogs. | The 4-phenylpiperidine (B165713) moiety was found to be important, but could be replaced by a 4-hydroxypiperidine (B117109) group with improved activity. nih.gov | nih.gov |

Utility in Heterocyclic Chemistry Beyond Direct Biological Applications

Beyond its immediate use in drug discovery, this compound is a valuable reagent in broader synthetic and materials chemistry, contributing to the creation of novel chemical structures and materials with unique properties.

Ionic Liquid Design and Synthesis

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C), and they have garnered significant attention as green solvents and catalysts due to their low volatility, high thermal stability, and tunable properties. rsc.orgcore.ac.uk The synthesis of ILs involves the combination of a cation and an anion. Piperidinium-based cations are a known class of IL cations.

The structure of this compound is well-suited for the synthesis of functionalized ionic liquids. The secondary amine on the piperidine ring can be quaternized by reacting it with an alkyl halide, a key step in forming the cationic part of an IL. researchgate.net For example, N-alkylation of the piperidine nitrogen followed by reaction at the bromopropyl chain, or vice-versa, can lead to the formation of dicationic or functionalized piperidinium (B107235) salts. These tailored ILs could have specific applications, such as improved catalysts or specialized solvents for particular reactions, like the synthesis of other heterocyclic compounds. researchgate.net The presence of the bromopropyl group offers a site for further functionalization, allowing for the creation of "task-specific" ionic liquids where a functional group is tethered to the cation.

Development of Fluorinated Building Blocks

The introduction of fluorine into organic molecules can have profound effects on their properties, including metabolic stability, lipophilicity, and binding affinity. beilstein-journals.org Consequently, the synthesis of novel fluorinated building blocks is of high importance. ambeed.comamericanelements.com While not fluorinated itself, this compound can serve as a precursor for the creation of new fluorinated piperidine derivatives.

There are two primary strategies for its use in this context. First, the piperidine ring or the propyl chain could be subjected to fluorination reactions. More commonly, the reactive bromo- group is used to attach the entire 4-propylpiperidine unit to a fluorinated scaffold, such as a fluoroaromatic ring, through nucleophilic aromatic substitution or cross-coupling reactions. This approach generates a new, more complex building block that combines the desirable piperidine motif with the unique properties imparted by fluorine. Commercially available building blocks like tert-Butyl 4-(Bromomethyl)-4-fluoropiperidine-1-carboxylate illustrate the synthetic value of combining a piperidine ring, a fluorine atom, and a reactive haloalkyl handle in a single molecule. tcichemicals.com

Exploration in Diversification of Cyclic Aliphatic Amines

The structural diversification of common chemical scaffolds is a powerful strategy for discovering new functions and molecular frameworks. Recent advances in synthetic chemistry have explored the "deconstructive diversification" of cyclic amines like piperidine. researchgate.netsci-hub.se These methods involve the selective cleavage of C–N or C–C bonds within the ring to transform the cyclic structure into a linear, functionalized amine. acs.orgescholarship.org

As a substituted piperidine, this compound is a potential substrate for such transformations. Ring-opening reactions could convert it into an acyclic amine that retains the bromopropyl group. sci-hub.se This resulting linear haloamine would be a highly versatile intermediate, itself ready for a variety of subsequent chemical modifications at both the newly formed amine and the terminal bromide. This deconstructive approach allows chemists to rapidly generate skeletal diversity, moving from a common heterocyclic starting material to a range of complex acyclic structures that would be difficult to synthesize otherwise. acs.org

Mechanistic Investigations and Reaction Dynamics Involving 4 3 Bromopropyl Piperidine

Elucidation of Nucleophilic Substitution Mechanisms at the Bromine Center

The primary reaction pathway for 4-(3-bromopropyl)piperidine, particularly under neutral or basic conditions, is an intramolecular nucleophilic substitution. The piperidine (B6355638) nitrogen acts as an internal nucleophile, attacking the carbon atom bonded to the bromine atom. This process leads to the formation of a bicyclic structure, 1-azabicyclo[2.2.2]octane, commonly known as quinuclidine (B89598).

The reaction proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism. Several key features characterize this intramolecular S(_N)2 pathway:

Concerted Bond Formation and Fission: The formation of the new C-N bond occurs simultaneously with the cleavage of the C-Br bond.

Transition State: The reaction proceeds through a five-membered, trigonal bipyramidal transition state. The nucleophilic nitrogen, the electrophilic carbon, and the leaving bromide ion are roughly collinear.

Kinetics: As an intramolecular variant of an S(_N)2 reaction, the rate is dependent on the concentration of the single reactant, this compound. The reaction, therefore, follows first-order kinetics.

Favorable Ring Formation: The formation of the six-membered ring in the quinuclidine product is entropically and enthalpically favorable, adhering to Baldwin's rules for ring closure. The 6-endo-trig cyclization is a favored pathway.

Figure 1: Intramolecular S(_N)2 cyclization of this compound.

Initially, the cyclization yields a quaternary ammonium (B1175870) salt, the quinuclidinium bromide. Depending on the reaction conditions, this salt can be the final product or be deprotonated in a subsequent step if a base is present. The high propensity for this intramolecular reaction means that intermolecular substitution by external nucleophiles is generally not observed unless the piperidine nitrogen is protonated or sterically hindered.

| Factor | Role in Intramolecular S(_N)2 Mechanism |

| Nucleophile | Internal piperidine nitrogen |

| Electrophile | Primary carbon of the bromopropyl group |

| Leaving Group | Bromide ion (Br⁻) |

| Kinetics | First-order |

| Key Intermediate | Trigonal bipyramidal S(_N)2 transition state |

| Product | Quinuclidinium bromide |

Understanding Elimination Pathways and Alkene Formation

While intramolecular substitution is the dominant pathway, elimination reactions can occur as a competing process under specific conditions, leading to the formation of an alkene. This pathway is an example of a bimolecular elimination (E2) reaction. For this to happen, a base must be present to abstract a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine atom.

The potential E2 reaction would involve the abstraction of a proton from the propyl chain, resulting in the formation of 4-(prop-1-en-1-yl)piperidine or 4-(prop-2-en-1-yl)piperidine. However, the most likely elimination product is 4-allylpiperidine, formed by abstraction of a proton from the carbon adjacent to the CH(_2)Br group.

Competition between S(_N)2 and E2:

The outcome of the reaction (substitution vs. elimination) is influenced by several factors:

Base Strength and Steric Hindrance: A strong, sterically hindered base would favor the E2 pathway. Such bases can more easily abstract a sterically accessible proton from the side chain than participate in a nucleophilic attack at the electrophilic carbon, which is part of a more complex transition state for cyclization.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and benefit more from increased thermal energy.

A related elimination pathway, the Hofmann Elimination, can occur if the piperidine nitrogen is first exhaustively methylated to form a quaternary ammonium salt, which then acts as a good leaving group. libretexts.orgopenstax.org In the case of the initially formed quinuclidinium salt, a strong base could potentially induce elimination, though ring-opening would be a complex process. For the starting material, a strong external base is required to make the E2 pathway competitive with the rapid intramolecular S(_N)2 cyclization. libretexts.org

| Reaction Pathway | Reagents/Conditions | Major Product | Mechanism |

| Intramolecular Substitution | Neutral, or weak base; moderate temp. | Quinuclidinium bromide | S(_N)2 |

| Intermolecular Elimination | Strong, sterically hindered base; high temp. | 4-allylpiperidine | E2 |

Radical Reaction Chemistry Involving Bromopropyl Moieties

The C-Br bond in the bromopropyl moiety can undergo homolytic cleavage to generate radical intermediates. This process typically requires energy input in the form of heat or ultraviolet (UV) light, or the use of a radical initiator such as azobisisobutyronitrile (AIBN). wikipedia.org

Once the carbon-centered radical is formed on the propyl chain, it can undergo several reactions:

Radical Cyclization: The radical can attack the piperidine ring, though this is less common than nucleophilic cyclization. More plausibly, if an unsaturated bond were present elsewhere in the molecule, intramolecular radical addition could occur. nih.gov

Intermolecular Reactions: The radical can abstract a hydrogen atom from a solvent molecule or another species, terminating the chain reaction. Alternatively, it can react with other radical species in the medium. ucr.edu

A typical initiation step for a radical reaction involving this compound would be:

Figure 2: Initiation of a radical reaction by homolytic cleavage of the C-Br bond.

The resulting primary radical is highly reactive. While radical-mediated cyclization onto the saturated piperidine ring is not a primary pathway, the presence of the bromopropyl group makes the molecule susceptible to radical chemistry under appropriate conditions, such as in certain photochemical or high-temperature processes. For instance, in the presence of radical HBr addition reagents, reactions at the propyl chain could be initiated. masterorganicchemistry.com

Stereochemical Considerations in this compound Transformations

The stereochemistry of reactions involving this compound is primarily concerned with the conformation of the piperidine ring and the geometry of the transition state during cyclization.

Conformation of the Reactant: The piperidine ring exists predominantly in a chair conformation. The 4-(3-bromopropyl) substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. nih.gov For the intramolecular S(_N)2 reaction to occur, the molecule must adopt a conformation that allows the piperidine nitrogen's lone pair to approach the electrophilic carbon from the backside (180° relative to the C-Br bond). This is readily achievable when the side chain is in the equatorial position, as it provides a clear trajectory for the intramolecular attack. nih.gov An axial substituent would lead to a more strained transition state.

Stereochemistry of the Transition State: The S(_N)2 transition state for the cyclization involves a specific geometric arrangement that leads to the formation of the rigid, bicyclic quinuclidine structure. This process is highly stereospecific. If a chiral center were present on the piperidine ring or the side chain, its configuration would dictate the stereochemical outcome of the product.

Product Stereochemistry: The product of the cyclization, quinuclidine, is an achiral, symmetrical molecule. However, the principles of stereochemical control are crucial when synthesizing substituted quinuclidine derivatives from chiral precursors. chinesechemsoc.org The rigidity of the bicyclic product is a direct consequence of the stereochemically defined transition state of the intramolecular S(_N)2 reaction.

| Conformer | Relative Stability | Favorability for Cyclization | Reason |

| Equatorial | More stable | Highly favored | Allows for an ideal backside attack trajectory with minimal steric strain. |

| Axial | Less stable | Disfavored | Leads to a higher energy, more strained transition state due to steric interactions. |

Analytical Characterization in Research Contexts for 4 3 Bromopropyl Piperidine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry, offering precise insights into the atomic framework of molecules like 4-(3-bromopropyl)piperidine and its derivatives. uobasrah.edu.iq

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the this compound scaffold, distinct signals corresponding to the protons on the piperidine (B6355638) ring and the bromopropyl side chain are expected. The protons on carbons adjacent to the nitrogen atom typically appear in the δ 2.5-3.0 ppm range, while the methylene (B1212753) protons adjacent to the bromine atom (CH₂Br) are expected further downfield, typically around δ 3.4 ppm. The remaining methylene and methine protons of the ring and chain would appear in the δ 1.2-2.0 ppm region. chemicalbook.comchemicalbook.com

¹³C NMR: Carbon NMR complements ¹H NMR by providing a count of unique carbon atoms in the molecule. In a typical ¹³C NMR spectrum of a this compound derivative, the carbon atom attached to the bromine (C-Br) would resonate at approximately δ 30-40 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C-N) would appear around δ 40-50 ppm, while other aliphatic carbons would be found in the δ 20-35 ppm range. chemicalbook.comresearchgate.net

¹⁹F NMR: For derivatives of this compound that have been fluorinated, ¹⁹F NMR is a highly sensitive and powerful tool. d-nb.info The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus allow for clear detection and analysis, even in complex mixtures. ed.ac.ukrsc.org This technique is particularly valuable for studying the conformational behavior of fluorinated piperidines, as the coupling constants between fluorine and adjacent protons (³J(¹⁹F,¹H)) can help determine the orientation (axial or equatorial) of the fluorine substituent on the piperidine ring. nih.govresearchgate.net

A representative table of expected NMR chemical shifts for a generic this compound structure is provided below.

| Assignment | ¹H Chemical Shift (δ, ppm) (Typical Range) | ¹³C Chemical Shift (δ, ppm) (Typical Range) |

|---|---|---|

| Piperidine Ring (C2-H, C6-H, equatorial & axial) | ~2.5-3.1 | ~46-55 |

| Piperidine Ring (C3-H, C5-H, C4-H) | ~1.2-1.9 | ~25-35 |

| Propyl Chain (-CH₂-CH₂Br) | ~1.8-2.1 | ~30-38 |

| Propyl Chain (-CH₂-Br) | ~3.4 | ~30-35 |

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This technique provides crucial confirmation of the expected product in a chemical synthesis.

Mass Spectrometry (MS): In MS analysis of piperidine derivatives, fragmentation patterns can offer additional structural information. Common fragmentation pathways include the loss of the side chain or cleavage of the piperidine ring. nih.gov For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For a derivative of this compound, HRMS can distinguish its exact formula from other potential compounds that might have the same nominal mass, thereby confirming the successful synthesis and identity of the target molecule. mdpi.compreprints.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a set of laboratory techniques for the separation of mixtures. nih.gov It is vital for both monitoring the progress of a chemical reaction and for purifying the final product.

Thin-Layer Chromatography is a rapid, inexpensive, and sensitive method used to monitor the progress of a reaction. du.ac.inrroij.com A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). du.ac.in The plate is then developed in a sealed chamber with a suitable solvent system (eluent).

By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of starting material and reaction mixture) on the same plate, a chemist can visualize the consumption of the reactant and the formation of the product. rroij.com The difference in polarity between the reactant and the product will cause them to travel up the plate at different rates, resulting in distinct spots with different Retention Factor (Rf) values. This allows for a quick qualitative assessment of the reaction's completion. itwreagents.comitwreagents.comthieme.de

| Lane on TLC Plate | Sample | Expected Observation | Interpretation |

|---|---|---|---|

| 1 | Starting Material (SM) | A single spot at a specific Rf (e.g., Rf = 0.6) | Reference point for the reactant. |

| 2 | Reaction Mixture | Appearance of a new spot (Product) and diminishing intensity of the SM spot. | Reaction is proceeding. |

| 3 | Co-spot (SM + Reaction Mixture) | Two distinct spots corresponding to the SM and the product. | Confirms the identity of the spots in the reaction mixture lane. |

Once TLC analysis indicates that a reaction is complete, flash chromatography is commonly used to purify the product on a larger scale. wfu.edu This technique is a form of column chromatography that uses a finer silica gel (e.g., 230-400 mesh) and positive pressure to rapidly push solvents through the column, leading to faster and more efficient separations than traditional gravity-fed column chromatography. orgsyn.org

A crude reaction mixture containing a derivative of this compound is loaded onto the top of a silica gel column. rochester.edu A solvent system, often determined through optimization on TLC plates, is then passed through the column. rug.nl The components of the mixture separate based on their differential adsorption to the silica gel, allowing the desired product to be collected in pure fractions. windows.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. mdpi.com

For derivatives of this compound that form suitable single crystals, X-ray diffraction analysis can confirm the connectivity established by NMR and MS. mdpi.com More importantly, it reveals the solid-state conformation of the molecule. For the piperidine ring, this technique can definitively show whether it adopts a chair, boat, or twist-boat conformation, with the chair form being the most common. iucr.orgebi.ac.uk It also establishes the orientation (axial or equatorial) of all substituents on the ring. whiterose.ac.uknih.gov This conformational information is often crucial for understanding the molecule's biological activity or chemical reactivity. nih.gov

The table below lists typical parameters obtained from an X-ray crystallographic analysis of a piperidine derivative. iucr.orgnih.govresearchgate.net

| Crystallographic Parameter | Example Value/Information | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/n | Defines the specific symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, β) | a = 6.0 Å, b = 8.1 Å, c = 11.2 Å, β = 97.5° | Defines the size and shape of the repeating unit of the crystal. |

| Piperidine Ring Conformation | Chair | Determines the 3D shape of the heterocyclic ring. |

| Substituent Orientation | Equatorial | Specifies the spatial position of groups attached to the ring. |

Future Perspectives and Emerging Research Directions for 4 3 Bromopropyl Piperidine

Development of Novel and Sustainable Synthetic Methodologies for 4-(3-Bromopropyl)piperidine and Analogues

The future of synthesizing this compound and its analogues is geared towards methods that are not only efficient but also environmentally benign. Traditional multi-step syntheses are gradually being replaced by innovative strategies that reduce waste, energy consumption, and the use of hazardous reagents.

Recent breakthroughs in the synthesis of piperidine (B6355638) derivatives, in general, offer a roadmap for the future production of this compound. A notable advancement is the combination of biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. rsc.orgresearchgate.net This two-stage process can significantly shorten synthetic sequences, often reducing 7-17 conventional steps to just 2-5, thereby improving both efficiency and cost-effectiveness. rsc.org Such methodologies avoid the need for costly and toxic heavy metal catalysts like palladium, which are common in traditional cross-coupling reactions. researchgate.net

Green chemistry principles are also becoming central to the synthesis of piperidine-containing molecules. researchgate.net This includes the use of water as a solvent, catalyst-free reactions, and multicomponent reactions (MCRs) that combine several starting materials in a single, efficient step to generate molecular complexity. taylorfrancis.comnih.gov The development of heterogeneous catalysts, which can be easily recovered and reused, is another key area of sustainable synthesis. For instance, a cobalt catalyst based on titanium nanoparticles has been shown to be effective for the hydrogenation of pyridine (B92270) derivatives in water, offering a greener alternative to traditional methods that require harsh conditions. nih.gov

Future research will likely focus on adapting these novel strategies specifically for this compound. This could involve enzymatic reactions for the selective functionalization of the piperidine ring or flow chemistry processes for safer and more scalable production.

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Piperidine Analogues

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Catalysts | Often relies on precious metals (e.g., Palladium, Rhodium). rsc.orgresearchgate.net | Biocatalysts (enzymes), earth-abundant metal catalysts (e.g., Cobalt, Iron), or catalyst-free conditions. rsc.orgnih.gov |

| Solvents | Often uses volatile organic compounds (VOCs). | Green solvents like water or ionic liquids. taylorfrancis.comnih.gov |

| Efficiency | Typically involves multiple steps with protection/deprotection. rsc.org | Fewer steps, often utilizing one-pot or cascade reactions. rsc.orgtaylorfrancis.com |

| Waste Generation | Higher E-factor (Environmental Factor). | Lower E-factor, reduced by-products. |

| Safety | May involve harsh conditions (high pressure/temperature) and hazardous reagents. nih.gov | Milder reaction conditions, potential for flow chemistry improves safety. |

Expanded Applications as a Building Block in Advanced Organic Synthesis, including Complex Natural Product Synthesis

The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals, including alkaloids and drugs targeting the central nervous system. nih.govijnrd.org The unique structure of this compound, with its reactive alkyl halide chain, makes it an exceptionally valuable building block for introducing the piperidine scaffold into larger, more complex molecules.

In advanced organic synthesis, this compound can be used in a variety of coupling and cyclization reactions. The bromopropyl group can undergo nucleophilic substitution with a wide range of nucleophiles (amines, alcohols, thiols, carbanions), allowing for the attachment of diverse functional groups or the formation of larger molecular frameworks. The piperidine nitrogen, after appropriate activation or deprotection, can participate in reactions such as N-alkylation, N-arylation, or acylation.

The utility of such building blocks is particularly evident in the synthesis of complex alkaloids and other biologically active natural products. wikipedia.org The piperidine ring is a core component of many of these molecules, and efficient methods for its installation are highly sought after. The use of versatile chiral building blocks is crucial for the enantioselective total synthesis of marine alkaloids like clavepictines and lepadin B. wikipedia.org Future research will likely see this compound and its chiral analogues employed in diversity-oriented synthesis to generate libraries of complex molecules for drug discovery and chemical biology. By systematically modifying both the piperidine ring and the side chain, chemists can rapidly access a wide range of chemical space.

Table 2: Potential Reactions and Applications of this compound in Synthesis

| Reactive Site | Reaction Type | Potential Application |

|---|---|---|

| Bromopropyl Chain | Nucleophilic Substitution | Elongation of carbon chain, introduction of functional groups (e.g., -OH, -NHR, -SR, -CN). |

| Grignard Reagent Formation | Carbon-carbon bond formation with electrophiles. | |

| Heck or Suzuki Coupling (after conversion) | Formation of complex aryl or vinyl structures. | |

| Piperidine Nitrogen | N-Alkylation / N-Arylation | Synthesis of substituted piperidines, formation of larger heterocyclic systems. |

| Amide Coupling | Creation of peptide mimics or other amide-containing structures. |

Interdisciplinary Research Integrating this compound-derived Scaffolds in Material Science and Supramolecular Chemistry

The application of organic molecules is no longer confined to medicine and biology. An exciting and rapidly growing area of research involves the integration of unique molecular scaffolds into materials science and supramolecular chemistry. The distinct structural features of this compound make it an attractive candidate for the development of novel functional materials.

In material science, the bifunctional nature of this compound allows it to act as a monomer or a functionalizing agent for polymers. The bromopropyl group can be used to initiate polymerization or be grafted onto existing polymer backbones. Piperidine- and piperazine-based polymers have been explored for various applications, including as antimicrobial materials and for drug delivery. rsc.orgnih.gov For example, piperidine-based films have been prepared that show potential for the controlled release of therapeutic molecules and for fighting microbial infections. nih.gov The piperidine nitrogen can also serve as a coordination site for metal ions, opening the possibility of creating novel coordination polymers or metal-organic frameworks (MOFs). rsc.orgrsc.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. mdpi.com

In supramolecular chemistry, which focuses on non-covalent interactions, piperidine-derived scaffolds can participate in self-assembly processes. Through hydrogen bonding, electrostatic interactions, or host-guest chemistry, these molecules can form well-defined, higher-order structures like vesicles, gels, or molecular networks. researchgate.net The ability to functionalize the piperidine ring and the propyl chain of this compound provides a powerful tool to tune these non-covalent interactions, thereby controlling the final supramolecular architecture. For instance, piperazine (B1678402), a related heterocycle, has been shown to form extensive hydrogen-bonded networks and participate in self-assembly with macrocyclic hosts like cucurbiturils. researchgate.net The future may see this compound derivatives used as building blocks for smart materials that respond to external stimuli, sensors, or new systems for molecular recognition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Bromopropyl)piperidine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, Knoevenagel condensation (using piperidine as a catalyst) is effective for forming piperidine derivatives, as demonstrated in the synthesis of similar compounds . Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to enhance yield. For bromopropyl derivatives, alkylation of piperidine with 1,3-dibromopropane under inert conditions (e.g., nitrogen atmosphere) in aprotic solvents like dichloromethane can minimize side reactions. Monitor progress via TLC or GC-MS, and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXS/SHELXL) for structure solution and refinement. Ensure high-quality single crystals by slow evaporation from ethanol or acetonitrile .

- Spectroscopy : Confirm the bromine substitution pattern via H and C NMR. The bromopropyl chain shows characteristic splitting in the H NMR (δ 3.4–3.6 ppm for CHBr and δ 1.8–2.2 ppm for piperidine protons). IR spectroscopy can validate C-Br stretching (~560 cm) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis and purification steps.

- Emergency Response : In case of skin contact, rinse immediately with soap/water; for eye exposure, flush with water for 15 minutes. Store in airtight containers away from oxidizers and bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction mechanisms for this compound-derived alkylation be studied experimentally?

- Methodological Answer :

- Kinetic Analysis : Perform time-resolved H NMR or in-situ FTIR to track intermediate formation. Vary reactant concentrations to determine rate laws.

- Isotopic Labeling : Use C-labeled piperidine or bromopropane to trace bond formation pathways.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to map transition states and energetics, validated against experimental data .

Q. What advanced analytical techniques are recommended for identifying impurities in this compound batches?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns against standards (e.g., EP pharmacopeia guidelines) .

- Elemental Analysis : Verify bromine content via combustion analysis or ICP-MS. Deviations >0.3% indicate incomplete purification or degradation.

Q. How can this compound be applied in designing CNS-targeted therapeutics?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Functionalize the piperidine nitrogen or bromopropyl chain to modulate lipophilicity and blood-brain barrier penetration. Test analogs in vitro for receptor binding (e.g., dopamine or serotonin receptors) .

- In Vivo Models : Assess pharmacokinetics in rodent models using radiolabeled (C or H) derivatives. Monitor metabolite profiles via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.